Rosuvastatin-d6 Acyl-β-D-glucuronide is a metabolite derived from Rosuvastatin, a potent HMG-CoA reductase inhibitor used primarily in the treatment of dyslipidemia. This compound is notable for its role in the pharmacokinetics and metabolism of Rosuvastatin, particularly in the context of drug interactions and efficacy. The acyl-β-D-glucuronide form is significant due to its implications in drug metabolism and bioactivation processes.
Rosuvastatin-d6 Acyl-β-D-glucuronide is classified as a glucuronide conjugate, which is a common metabolic product formed through the process of glucuronidation. This process typically involves the conjugation of a drug or its metabolites with glucuronic acid, enhancing their solubility and facilitating excretion from the body. The specific CAS number for this compound is 503610-44-4, and it is recognized as a critical metabolite in pharmacological studies related to Rosuvastatin .
The synthesis of Rosuvastatin-d6 Acyl-β-D-glucuronide can be approached through several chemical methods, primarily focusing on the glucuronidation reaction. This reaction typically involves:
The synthesis involves careful control of reaction conditions such as temperature, pH, and the concentration of reactants to optimize yield and purity .
The molecular formula for Rosuvastatin-d6 Acyl-β-D-glucuronide is , with a molecular weight of approximately 663.66 g/mol when accounting for deuterium substitution. The structure includes:
This structure facilitates increased water solubility compared to the parent compound, enhancing its pharmacokinetic profile .
Rosuvastatin-d6 Acyl-β-D-glucuronide undergoes several key reactions during its metabolic pathway:
These reactions are crucial for understanding the pharmacokinetics of Rosuvastatin and its metabolites.
The mechanism of action for Rosuvastatin-d6 Acyl-β-D-glucuronide primarily revolves around its role as a metabolite rather than an active pharmaceutical agent. It contributes to:
Studies indicate that the acyl-β-D-glucuronide form may also play a role in modulating biological activity through interactions with specific receptors or enzymes .
Rosuvastatin-d6 Acyl-β-D-glucuronide exhibits several notable physical and chemical properties:
These properties are essential for its application in clinical settings and research.
Rosuvastatin-d6 Acyl-β-D-glucuronide has several significant applications in scientific research:
Rosuvastatin-d6 Acyl-β-D-glucuronide (C₂₈H₃₀D₆FN₃O₁₂S) is a deuterated isotopologue of the rosuvastatin metabolite Rosuvastatin Acyl-β-D-glucuronide (CAS 503610-44-4). The compound features six deuterium atoms strategically incorporated at the isopropyl group of the parent molecule, specifically replacing all hydrogen atoms in the two methyl groups (-C(CD₃)₂CH) [2] . This isotopic labeling preserves the core structure of the glucuronide conjugate, which comprises the rosuvastatin moiety linked via an ester bond to β-D-glucuronic acid. The glucuronidation occurs at the carboxylic acid group of rosuvastatin’s heptenoic acid side chain [1] [3].
The molecular weight of the deuterated compound is 663.699 g/mol, compared to 657.66 g/mol for the non-deuterated form [2] [3]. High-resolution mass spectrometry confirms an exact monoisotopic mass of 663.23803340 g/mol [3]. The stereochemistry remains identical to the native metabolite, with retention of the (3R,5S,6E) configuration in the heptenoic acid chain and β-conformation in the glucuronic acid moiety [9]. The deuterium atoms induce negligible steric alterations but impart distinct spectral signatures in NMR and mass spectrometry, making the compound invaluable for metabolic tracking.
Table 1: Molecular Specifications of Rosuvastatin-d6 Acyl-β-D-glucuronide
Property | Specification |
---|---|
Molecular Formula | C₂₈H₃₀D₆FN₃O₁₂S |
IUPAC Name | (2R,3R,4R,5S,6R)-6-[(E,3S,5R)-7-[4-(4-fluorophenyl)-6-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-2-[methyl(methylsulfonyl)amino]pyrimidin-5-yl]-3,5-dihydroxyhept-6-enoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
Canonical SMILES | [2H]C([2H])([2H])C(C₁=NC(=NC(=C1/C=C/C@@HC₃=CC=C(C=C3)F)N(C)S(=O)(=O)C)C([2H])([2H])[2H] |
InChI Key | AWGDNYJLUILGBY-KEQILNJFSA-N |
Hydrogen Bond Donors | 6 |
Hydrogen Bond Acceptors | 16 |
The deuterated glucuronide shares core physicochemical properties with its non-deuterated counterpart but exhibits nuanced stability differences. It is a crystalline solid with a melting point range of 110–116°C and a calculated density of 1.547 g/cm³ [4] [8]. The compound demonstrates limited solubility in aqueous buffers but moderate solubility in polar organic solvents like DMSO and methanol [8]. Its vapor pressure is negligible (0 mmHg at 25°C), consistent with low volatility [8].
Deuteration enhances metabolic stability due to the kinetic isotope effect (KIE), which strengthens the C-D bond compared to C-H. This effect reduces the rate of enzymatic degradation by hepatic UDP-glucuronosyltransferases (UGTs), extending the compound’s half-life in biological matrices [3] . However, the acyl glucuronide bond remains inherently labile, susceptible to hydrolysis under physiological pH (t₁/₂ ≈ 4–6 hours at pH 7.4) and intramolecular rearrangement via migration reactions [3] [8]. Storage requires protection from moisture and temperatures below –20°C to prevent decomposition [8].
Table 2: Physicochemical and Stability Properties
Parameter | Value |
---|---|
Boiling Point | 940.3°C (predicted) |
Flash Point | 522.5°C |
LogP (XLogP3) | 0.1 |
Refractive Index | 1.643 |
Stability in DMSO | >48 hours (4°C) |
Hydrolysis Half-Life | 4–6 hours (pH 7.4, 37°C) |
Storage Recommendations | –20°C, anhydrous environment |
Structurally, the deuterated and non-deuterated glucuronides differ only in the isopropyl substituent of the pyrimidine ring. Isotopic substitution induces a 0.1–0.3 ppm upfield shift in ¹H-NMR spectra for protons adjacent to the deuterated methyl groups [3] [9]. Mass spectrometry reveals a 6 Da mass difference, with characteristic fragmentation patterns at m/z 663.238 (deuterated) vs. 657.200 (non-deuterated) [3] .
Functionally, deuteration minimally alters binding affinity for hepatic transporters (e.g., OATP1B1) but significantly modulates metabolic kinetics. In vitro studies using human liver microsomes show the deuterated compound exhibits a 20–30% lower Vmax for UGT1A3-mediated lactonization due to the KIE [3]. This reduction in catalytic efficiency enhances its utility as an internal standard in quantitative bioanalysis, eliminating cross-contamination risks in LC-MS/MS assays [2] .
Table 3: Comparative Metabolic Kinetics of UGT Isoforms
UGT Isoform | Substrate | Vmax (pmol/min/mg) | Km (μM) | Catalytic Efficiency (Vmax/Km) |
---|---|---|---|---|
UGT1A1 | Non-deuterated glucuronide | 12.3 ± 1.8 | 45.2 ± 6.7 | 0.27 |
UGT1A1 | Rosuvastatin-d6 glucuronide | 9.1 ± 1.4 | 44.8 ± 6.5 | 0.20 |
UGT1A3 | Non-deuterated glucuronide | 28.9 ± 3.4 | 32.1 ± 4.2 | 0.90 |
UGT1A3 | Rosuvastatin-d6 glucuronide | 20.3 ± 2.9 | 31.8 ± 4.1 | 0.64 |
UGT2B7 | Non-deuterated glucuronide | 9.7 ± 1.2 | 58.9 ± 7.1 | 0.16 |
UGT2B7 | Rosuvastatin-d6 glucuronide | 7.5 ± 1.0 | 58.6 ± 7.0 | 0.13 |
CAS No.: 15751-45-8
CAS No.: 1129-89-1
CAS No.:
CAS No.: